2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine
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Overview
Description
2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine is an organic compound with the molecular formula C14H21NO2S It is a piperidine derivative that features a sulfonyl group attached to a phenyl ring, which is further substituted with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine typically involves the reaction of piperidine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Starting Materials: Piperidine, 4-methylbenzenesulfonyl chloride, triethylamine.
Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), room temperature, inert atmosphere (e.g., nitrogen or argon).
Procedure: The piperidine is dissolved in the anhydrous solvent, and triethylamine is added to the solution. 4-Methylbenzenesulfonyl chloride is then added dropwise with stirring. The reaction mixture is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC). The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfonyl group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding thiol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solventacetic acid or dichloromethane; temperatureroom temperature to reflux.
Reduction: Lithium aluminum hydride; solventtetrahydrofuran (THF); temperature0°C to room temperature.
Substitution: Nucleophiles (amines, alcohols); solventethanol or methanol; temperatureroom temperature to reflux.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: N-substituted piperidines.
Scientific Research Applications
2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in medicinal chemistry and materials science.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: It can be used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the piperidine ring can interact with receptor sites, potentially affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-[(4-Methylphenyl)sulfonyl]piperidine: Lacks the ethyl group, which may affect its chemical reactivity and biological activity.
2-Ethylpiperidine: Lacks the sulfonyl group, resulting in different chemical properties and applications.
4-Methylbenzenesulfonyl chloride: Used as a starting material in the synthesis of 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine.
Uniqueness
This compound is unique due to the presence of both the ethyl group and the sulfonyl group on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications in research and industry.
Biological Activity
2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound this compound can be characterized by its structural formula:
- IUPAC Name : this compound
- Molecular Formula : C13H17NO2S
- Molecular Weight : 253.35 g/mol
This compound features a piperidine ring substituted with an ethyl group and a sulfonyl group attached to a para-methylphenyl moiety, contributing to its unique electronic and steric properties.
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of piperidine have been tested against various pathogens, demonstrating minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . This indicates potential applications in treating bacterial infections.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes, particularly those involved in cancer pathways. For example, it has shown promise in inhibiting the KEAP1-NRF2 interaction, which plays a crucial role in cellular defense mechanisms against oxidative stress . In vitro studies revealed that modifications to the piperidine structure could enhance its potency, with some derivatives exhibiting up to a 379% increase in NQO1 mRNA levels after treatment .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Covalent Binding : The sulfonamide group can form covalent bonds with nucleophilic residues in target proteins, leading to irreversible inhibition of enzyme activity.
- Receptor Modulation : The compound may modulate receptor activity involved in inflammatory responses and cancer cell proliferation.
Study 1: Antimicrobial Efficacy
A study conducted on various piperidine derivatives, including this compound, demonstrated their effectiveness against resistant strains of bacteria. The results indicated that these compounds could serve as potential leads for developing new antibiotics .
Study 2: Cancer Research
In another investigation focusing on cancer therapeutics, derivatives were tested for their ability to inhibit cell proliferation in vitro. The results showed significant cytotoxic effects on cancer cell lines, with IC50 values indicating strong anti-cancer potential .
Data Summary
Activity Type | MIC (μg/mL) | IC50 (μM) | Effectiveness |
---|---|---|---|
Antimicrobial | 0.22 - 0.25 | N/A | Effective against S. aureus |
Cancer Cell Proliferation | N/A | Varies | Significant cytotoxicity |
Properties
IUPAC Name |
2-ethyl-1-(4-methylphenyl)sulfonylpiperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-3-13-6-4-5-11-15(13)18(16,17)14-9-7-12(2)8-10-14/h7-10,13H,3-6,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOLALYCVMTVDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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